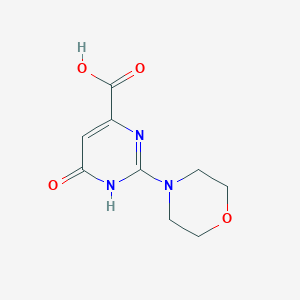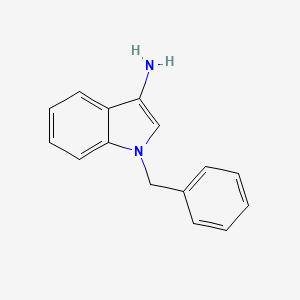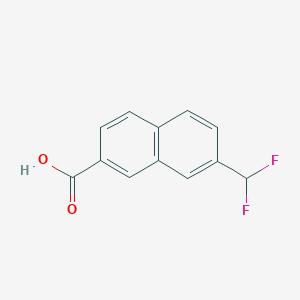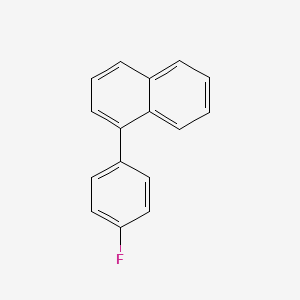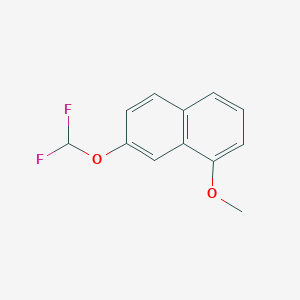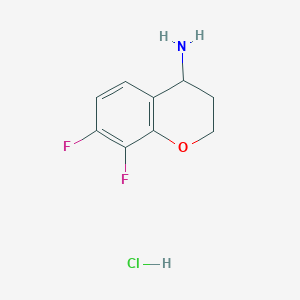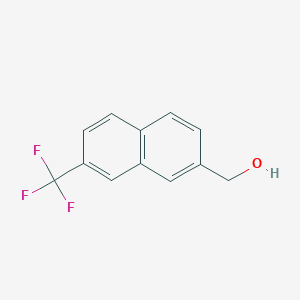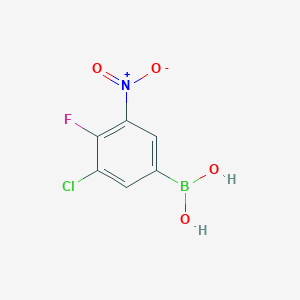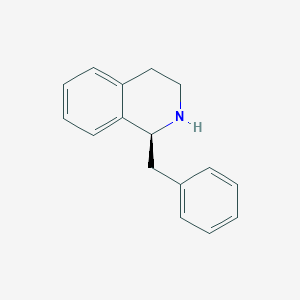
(1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline: is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 1-benzylisoquinoline using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as Pd/C or Raney nickel under hydrogen gas.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products: The major products formed from these reactions include various substituted isoquinolines, fully reduced tetrahydroisoquinolines, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It is also investigated for its role in modulating neurotransmitter systems.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Its ability to cross the blood-brain barrier makes it a valuable candidate for central nervous system (CNS) drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin receptors. The compound’s neuroprotective effects are attributed to its ability to inhibit oxidative stress and reduce inflammation in neuronal cells.
Vergleich Mit ähnlichen Verbindungen
1-Benzylisoquinoline: Lacks the tetrahydro structure, making it less saturated.
1,2,3,4-Tetrahydroisoquinoline: Lacks the benzyl group, affecting its biological activity.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but may differ in stereochemistry.
Uniqueness: (1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific stereochemistry and the presence of both the benzyl group and the tetrahydroisoquinoline ring. This combination imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
57680-86-1 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
(1S)-1-benzyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2/t16-/m0/s1 |
InChI-Schlüssel |
YRYCIFUZSUMAAY-INIZCTEOSA-N |
Isomerische SMILES |
C1CN[C@H](C2=CC=CC=C21)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


